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molecular formula C10H11N3O2 B8698147 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline

Cat. No. B8698147
M. Wt: 205.21 g/mol
InChI Key: ZASBLYCKFXOBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748597B2

Procedure details

In like manner to the preparation of 5-[(4-aminophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole, 5-(4-nitrophenoxymethyl)-3-methyl-1,2,4-oxadiazole was reacted with aqueous solution of sodium hydrosulfite and K2CO3 to prepare 5-[(4-aminophenox)ymethyl]-3-methyl-1,2,4-oxadiazole. 1H NMR (CDCl3): δ 6.82 (d, 2H, J=8.8 Hz), 6.63 (d, 2H, J=8.8 Hz), 5.15 (s, 2H), 3.38 (br s, 2H), 2.41 (s, 3H).
Name
5-(4-nitrophenoxymethyl)-3-methyl-1,2,4-oxadiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5-[(4-aminophenox)ymethyl]-3-methyl-1,2,4-oxadiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][C:7]([O:8][CH2:9][C:10]2[O:14][N:13]=[C:12]([CH3:15])[N:11]=2)=[CH:6][CH:5]=1)([O-])=O.S(S([O-])=O)([O-])=O.[Na+].[Na+].C([O-])([O-])=O.[K+].[K+]>>[NH2:1][C:4]1[CH:17]=[CH:16][C:7]([O:8][CH2:9][C:10]2[O:14][N:13]=[C:12]([CH3:15])[N:11]=2)=[CH:6][CH:5]=1 |f:1.2.3,4.5.6|

Inputs

Step One
Name
5-(4-nitrophenoxymethyl)-3-methyl-1,2,4-oxadiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OCC2=NC(=NO2)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
5-[(4-aminophenox)ymethyl]-3-methyl-1,2,4-oxadiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(OCC2=NC(=NO2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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